5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the empirical formula C10H11N3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,3,4-oxadiazole ring attached to a 4-methylbenzyl group . The molecular weight of this compound is 189.21 .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on 1,3,4-oxadiazole derivatives, closely related to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, has demonstrated significant antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives exhibiting good to moderate activities against various microorganisms, highlighting the potential of oxadiazole compounds in antimicrobial drug development Bektaş et al., 2007. Similarly, Kaneria et al. (2016) reported on the synthesis and antimicrobial screening of novel triazol derivatives, again underscoring the importance of this chemical structure in combating microbial infections Kaneria et al., 2016.
Synthesis and Chemical Properties
Guo et al. (2015) described a copper-catalyzed cascade annulation method to synthesize 3,5-disubstituted-1,2,4-oxadiazoles, demonstrating an efficient and green approach to creating oxadiazole derivatives. This method highlights the chemical versatility and potential for diverse applications of 1,2,4-oxadiazoles, including compounds similar to this compound Guo et al., 2015.
Anticancer Activities
The study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a structural analogue to this compound, revealed compounds with high DNA protective ability and significant cytotoxicity against cancer cell lines. This suggests the potential for 1,3,4-oxadiazole derivatives in cancer research and therapy Gür et al., 2020.
Novel Synthetic Methods
Ramazani and Rezaei (2010) developed an efficient synthesis method for 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the creation of fully substituted oxadiazoles. This innovation opens new pathways for the synthesis of complex molecules, including those related to this compound, enhancing the toolkit available for drug development and material science Ramazani & Rezaei, 2010.
Future Directions
Mechanism of Action
Mode of Action
The mode of action of oxadiazole derivatives can vary widely depending on their structure and the target with which they interact. They may act as inhibitors, activators, or modulators of their target’s activity .
Biochemical Pathways
Oxadiazole derivatives can affect various biochemical pathways based on their target. For example, some oxadiazole derivatives have been found to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Pharmacokinetics
The ADME properties of oxadiazole derivatives can vary widely depending on their structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of oxadiazole derivatives depend on their mode of action and the biochemical pathways they affect. For example, if an oxadiazole derivative inhibits a key enzyme in a cellular pathway, it could result in the accumulation or depletion of certain metabolites .
Action Environment
The action, efficacy, and stability of oxadiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s solubility, stability, and ability to reach and interact with its target .
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKJBOGRBCZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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